Slotoxin: 10-Fold Slower Association with α+β BK Channel Complexes vs Iberiotoxin & Charybdotoxin
Slotoxin's most critical differentiator is its kinetic behavior on BK channel complexes containing auxiliary β subunits (β1 or β4). Slotoxin's association rate with α+β channels was measured to be approximately 10 times slower than that of iberiotoxin and charybdotoxin [1]. This kinetic difference results in a functional lack of effect on α+β4 channels when slotoxin is applied at 100 nM for 5 minutes, a condition under which iberiotoxin and charybdotoxin remain effective [1]. This property makes slotoxin a superior tool for distinguishing α-only from α+β channel populations.
| Evidence Dimension | Association rate with BK α+β (β1 or β4) channel complexes |
|---|---|
| Target Compound Data | Association rate ~10-fold slower |
| Comparator Or Baseline | Iberiotoxin and Charybdotoxin (reference rate = 1) |
| Quantified Difference | ~10-fold slower |
| Conditions | Xenopus oocytes expressing hSlo (α1) with co-expressed β1 or β4 subunits; toxin application at 100 nM for 5 min [1] |
Why This Matters
This kinetic difference allows researchers to discriminate between BK channel subunit compositions, which is impossible with iberiotoxin or charybdotoxin alone, thereby reducing experimental ambiguity in pharmacological studies.
- [1] Garcia-Valdes, J., Zamudio, F. Z., Toro, L., & Possani, L. D. (2001). Slotoxin, αKTx1.11, a new scorpion peptide blocker of MaxiK channels that differentiates between α and α+β (β1 or β4) complexes. FEBS Letters, 505(3), 369–373. View Source
